Manganese pentacarbonyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese pentacarbonyl bromide, also known as this compound, is an organometallic compound with the formula BrMn(CO)5. It is a manganese complex where the manganese atom is coordinated to five carbonyl (CO) ligands and one bromide ion. This compound is notable for its use as a precursor in various chemical reactions and its role in catalysis.
Mechanism of Action
Manganese pentacarbonyl bromide, also known as Bromopentacarbonylmanganese(I), is an organomanganese compound with the formula BrMn(CO)5 . This bright orange solid is a precursor to other manganese complexes .
Target of Action
The primary targets of this compound are various donor ligands (L). The complex undergoes substitution by these ligands to give derivatives of the type BrMn(CO)3L2 .
Mode of Action
The compound interacts with its targets through a process of substitution. It replaces the ligands in the target molecule, resulting in the formation of new complexes .
Biochemical Pathways
It’s known that the compound is used as a catalyst in the reduction of levulinic acid (la) to methyltetrahydrofuran (mthf) and the reductive amination of la to n-substituted pyrrolidines .
Result of Action
As a catalyst, this compound facilitates chemical reactions without being consumed in the process. In the case of the reduction of levulinic acid, it helps produce methyltetrahydrofuran and N-substituted pyrrolidines .
Biochemical Analysis
Biochemical Properties
It is known that the compound can undergo substitution by a variety of donor ligands . This suggests that Manganese pentacarbonyl bromide could potentially interact with various enzymes, proteins, and other biomolecules in biochemical reactions. The nature of these interactions would depend on the specific donor ligands involved.
Molecular Mechanism
It is known that the compound can undergo substitution by a variety of donor ligands , suggesting that it could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: Manganese pentacarbonyl bromide can be synthesized through the reaction of manganese pentacarbonyl with bromine. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product: [ \text{Mn(CO)}_5 + \text{Br}_2 \rightarrow \text{BrMn(CO)}_5 ]
Industrial Production Methods: While specific industrial production methods for bromopentacarbonylmanganese(I) are not widely documented, the synthesis generally involves the controlled reaction of manganese pentacarbonyl with bromine in a suitable solvent, followed by purification steps to isolate the product.
Types of Reactions:
Reduction: this compound can undergo reduction reactions to form various manganese complexes.
Substitution: This compound can participate in substitution reactions where the bromide ligand is replaced by other ligands.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas or hydride donors.
Substitution: Silver salts and various arenes are commonly used in substitution reactions.
Major Products:
Reduction: [Mn(CO)5H]
Substitution: (eta6-arene)tricarbonylmanganese(I) complexes
Scientific Research Applications
Manganese pentacarbonyl bromide has several applications in scientific research:
Comparison with Similar Compounds
Manganese pentacarbonyl (Mn(CO)5): A precursor to bromopentacarbonylmanganese(I).
Cyclopentadienylmanganese(I) tricarbonyl (C5H5Mn(CO)3): Another manganese complex with different ligands.
Di-Manganese decacarbonyl (Mn2(CO)10): A dimeric manganese carbonyl complex.
Uniqueness: Manganese pentacarbonyl bromide is unique due to its bromide ligand, which allows it to participate in specific substitution reactions that other manganese carbonyl complexes may not undergo. Its ability to form (eta6-arene)tricarbonylmanganese(I) complexes also distinguishes it from other similar compounds .
Properties
IUPAC Name |
carbon monoxide;manganese;bromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5CO.BrH.Mn/c5*1-2;;/h;;;;;1H;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCZKKJCQVRJPQ-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mn].[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5BrMnO5- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.89 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does bromopentacarbonylmanganese(I) interact with other molecules, and what are the typical reaction outcomes?
A1: Bromopentacarbonylmanganese(I) is a versatile organometallic compound known to undergo ligand substitution reactions. For instance, it readily reacts with phosphine ligands, like dimethylphenylphosphine, by replacing one or more carbonyl (CO) groups. [, ] This reactivity stems from the labile nature of the carbonyl ligands and the ability of manganese to accommodate different coordination numbers. Additionally, it can react with anhydrous hydrazine, leading to the formation of isocyanate complexes through nitrogen-containing ligand incorporation. []
Q2: What is the typical synthetic route to obtain bromopentacarbonylmanganese(I) and its derivative complexes?
A2: Bromopentacarbonylmanganese(I) can be used as a precursor for synthesizing various manganese complexes. It reacts with dimethylphenylphosphine under photochemical conditions to form bromotricarbonylbis(dimethylphenylphosphine)manganese(I). [] This complex further reacts with anhydrous hydrazine or other ligands like triphenylphosphine, yielding diverse manganese complexes with varying coordination spheres and functionalities. [, ]
Q3: What spectroscopic techniques are typically used to characterize bromopentacarbonylmanganese(I) and its derivative complexes?
A3: Several spectroscopic techniques are employed to characterize bromopentacarbonylmanganese(I) and its derivatives. Infrared (IR) spectroscopy is particularly useful for identifying the carbonyl ligands, with the stretching frequencies of CO bonds (ν(CO)) providing insights into the electronic environment of the metal center and the nature of other ligands present. [, ] Nuclear magnetic resonance (NMR) spectroscopy, particularly proton (1H) and phosphorus (31P) NMR, helps determine the structure and stereochemistry of complexes containing phosphine ligands. [] Mass spectrometry (MS) can be used to determine the molecular weight and fragmentation patterns, providing further structural information. []
Q4: Can you provide an example of bromopentacarbonylmanganese(I) acting as a catalyst in organic synthesis?
A4: Bromopentacarbonylmanganese(I) can be employed as a catalyst in the N-alkylation of amines with alcohols through a hydrogen autotransfer strategy. [] This reaction offers a practical method for synthesizing various secondary amines, including those with aromatic, heteroaromatic, and aliphatic structures. The catalytic system utilizes readily available and inexpensive manganese sources like bromopentacarbonylmanganese(I) or manganese(II) chloride, along with triphenylphosphine as a ligand, highlighting its potential for sustainable and cost-effective organic synthesis. []
Q5: Are there any studies investigating the coordination behavior of bromopentacarbonylmanganese(I) with specific ligands?
A5: Yes, research has investigated the coordination behavior of bromopentacarbonylmanganese(I) with tripodal P3-nSn ligands (where n = 0-3). [, ] These studies focused on understanding the impact of incorporating thioether (S) sites into the ligands on their coordination properties with the manganese center. Such investigations provide valuable insights into designing ligands with tailored electronic and steric properties, potentially leading to improved catalytic systems or materials with specific applications. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.